Oxolinic Acid

Description

Oxolinic acid has been reported in Apis cerana with data available.

Quinolone Antibiotic is the basic structure of quinolone is nalidixic acid that has limited therapeutic value. However, the development of fluorinated quinolones led to new derivative compounds with broad antibacterial activity. Both DNA gyrase and topoisomerase IV are targets of quinolones.

OXOLINIC ACID is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Synthetic antimicrobial related to NALIDIXIC ACID and used in URINARY TRACT INFECTIONS.

See also: Nalidixic Acid (related); Sodium Oxolinate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

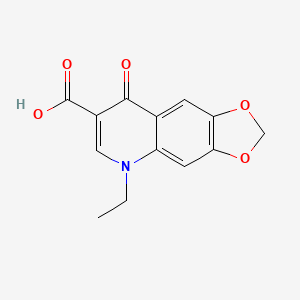

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGZCKSPAKDVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021089 | |

| Record name | Oxolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

CRYSTALS FROM DIMETHYLFORMAMIDE | |

CAS No. |

14698-29-4 | |

| Record name | Oxolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14698-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxolinic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0A22B22FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

314-316 °C | |

| Record name | OXOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxolinic Acid on DNA Gyrase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolinic acid is a first-generation quinolone antibiotic that exhibits antibacterial activity primarily against Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1] This document provides a comprehensive technical overview of the molecular interactions between oxolinic acid and DNA gyrase, detailing the biochemical consequences and the experimental methodologies used to elucidate this mechanism.

The Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2] It is unique in its ability to introduce negative supercoils into DNA in an ATP-dependent manner. This activity is crucial for relieving the topological stress that arises during DNA replication and transcription. The catalytic cycle of DNA gyrase involves the following key steps:

-

DNA Binding and Wrapping: The GyrA subunits bind to a segment of DNA.

-

DNA Cleavage: A transient double-strand break is introduced in the DNA segment.

-

Strand Passage: Another segment of DNA is passed through the break.

-

DNA Re-ligation: The broken DNA strands are resealed.

-

ATP Hydrolysis: The GyrB subunits hydrolyze ATP, driving the conformational changes necessary for the catalytic cycle.

Mechanism of Action of Oxolinic Acid

Oxolinic acid, like other quinolone antibiotics, functions as a DNA gyrase poison. It does not directly inhibit the enzymatic activity in a competitive or non-competitive manner but rather traps the enzyme in a specific conformational state. The key steps in the mechanism of action are as follows:

-

Formation of the Ternary Complex: Oxolinic acid binds to the complex formed between DNA gyrase and DNA.[3][4][5] This interaction is crucial, as the affinity of oxolinic acid for either the enzyme or DNA alone is significantly lower.[6]

-

Stabilization of the Cleavage Complex: The primary effect of oxolinic acid is the stabilization of the covalent intermediate state where the GyrA subunits have cleaved the DNA and are covalently attached to the 5' ends of the broken strands.[3][4][5] This stabilized ternary complex is often referred to as the "cleavage complex."

-

Inhibition of DNA Re-ligation: By stabilizing the cleavage complex, oxolinic acid effectively inhibits the DNA re-ligation step of the gyrase catalytic cycle.[4][5]

-

Induction of Double-Strand Breaks: The trapped cleavage complex is a reversible lesion. However, cellular processes such as transcription or the movement of the replication fork can convert these transient breaks into permanent, lethal double-strand breaks.[7][8]

-

Cellular Consequences: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to bacterial cell death.[7]

Signaling Pathway of Oxolinic Acid Action

Caption: Mechanism of oxolinic acid-induced bacterial cell death.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of oxolinic acid.

Table 1: In Vitro Inhibitory Activity of Oxolinic Acid

| Parameter | Organism/Enzyme | Value | Reference |

| IC₅₀ (Supercoiling Inhibition) | E. coli DNA Gyrase | >30 µM | [9] |

| MIC (Minimum Inhibitory Concentration) | E. coli | 0.06 - 0.25 µg/mL |

Table 2: Oxolinic Acid-Induced DNA Cleavage

| Concentration of Oxolinic Acid | Percentage of Cleaved DNA | Reference |

| Varies by experimental conditions | Not explicitly quantified in reviewed literature | [3][10] |

Note: While it is established that oxolinic acid induces DNA cleavage in a concentration-dependent manner, specific quantitative data on the percentage of cleavage is not consistently reported and is highly dependent on the experimental setup.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by compounds like oxolinic acid.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA Gyrase (GyrA and GyrB subunits)

-

5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

-

Oxolinic acid stock solution (in DMSO or dilute NaOH)

-

Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Reaction Setup: On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.

-

Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of oxolinic acid or vehicle control (e.g., DMSO).

-

Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to the reaction tubes to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

Experimental Workflow: DNA Gyrase Supercoiling Assay

Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.

DNA Gyrase Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex induced by quinolone antibiotics.

Materials:

-

Supercoiled pBR322 DNA

-

E. coli DNA Gyrase (GyrA and GyrB subunits)

-

5x Assay Buffer (as for supercoiling assay, but without ATP )

-

Oxolinic acid stock solution

-

0.2% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (10 mg/mL)

-

Loading Dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Reaction Setup: On ice, prepare a master mix containing the 5x assay buffer (without ATP), supercoiled pBR322 DNA, and sterile water.

-

Inhibitor and Enzyme Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of oxolinic acid and a fixed amount of DNA gyrase.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.

-

Denaturation and Digestion: Add 0.2% SDS to denature the gyrase subunits and trap the covalent complex. Then, add proteinase K and incubate at 37-50°C for 30-60 minutes to digest the protein.

-

Agarose Gel Electrophoresis: Add loading dye and load the samples onto a 1% agarose gel.

-

Visualization: Stain the gel and visualize the DNA. The presence of a linear DNA band indicates the formation of a double-strand break, signifying a stabilized cleavage complex.

Logical Relationship: Cleavage Assay Principle

Caption: Principle of the oxolinic acid-induced DNA gyrase cleavage assay.

Conclusion

Oxolinic acid exerts its antibacterial effect by targeting bacterial DNA gyrase and stabilizing the covalent enzyme-DNA cleavage complex. This action leads to the accumulation of lethal double-strand breaks in the bacterial chromosome. The in vitro assays for DNA supercoiling and cleavage are fundamental tools for studying the mechanism of quinolone antibiotics and for the discovery and development of new antibacterial agents. This guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals working in this field.

References

- 1. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA gyrase on the bacterial chromosome. Oxolinic acid-induced DNA cleavage in the dnaA-gyrB region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nalidixic acid resistance: A second genetic character involved in DNA gyrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transcription regulates oxolinic acid-induced DNA gyrase cleavage at specific sites on the E. coli chromosome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Oxolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolinic acid, a first-generation quinolone antibiotic, exhibits a targeted antibacterial spectrum primarily directed against Gram-negative bacteria. Its established mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication, transcription, and repair. This guide provides a comprehensive overview of the in vitro activity of oxolinic acid against a range of bacterial pathogens, details the standardized experimental protocols for determining its antibacterial spectrum, and visually represents its mechanism of action. The quantitative data on its minimum inhibitory concentrations (MICs) are presented for clear comparison, offering valuable insights for research and development in the field of antimicrobial agents.

Antibacterial Spectrum of Oxolinic Acid

Oxolinic acid demonstrates significant in vitro activity against a variety of Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1] Its efficacy against Gram-positive bacteria is generally limited, with the notable exception of some Staphylococcus species.[2] The compound is largely inactive against anaerobic bacteria.[3]

Gram-Negative Bacteria

Oxolinic acid is most effective against Gram-negative aerobes, which is why it has been historically used in the treatment of urinary tract infections caused by these organisms.[3][4] It shows potent activity against Escherichia coli and Proteus mirabilis.[5][6] However, its activity against non-fermentative Gram-negative bacilli, such as Pseudomonas aeruginosa, is often limited.[7]

Gram-Positive Bacteria

The activity of oxolinic acid against Gram-positive bacteria is considerably less pronounced. While some studies have shown susceptibility in Staphylococcus aureus, it is generally not effective against other Gram-positive cocci like Streptococcus faecalis.[2][5]

Veterinary and Aquaculture Pathogens

A significant application of oxolinic acid is in veterinary medicine, particularly in aquaculture. It exhibits high activity against several fish pathogens, including Shewanella xiamenensis, Lactococcus garvieae, and Chryseobacterium aquaticum.[8]

Quantitative Antibacterial Activity

The in vitro potency of oxolinic acid is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for oxolinic acid against a range of bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxolinic Acid against Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 115 | 2 - 5 | - | - | [5] |

| Escherichia coli | 82 | - | 0.38 | - | [9] |

| Escherichia coli | - | 0.06 - 0.25 | - | - | [4] |

| Proteus mirabilis | 44 | 0 - 31 | - | - | [5] |

| Enterobacteriaceae (various) | 124 | ≤0.4 (for 118 strains) | - | - | [10] |

| Shewanella xiamenensis | - | 0.25 | - | - | [8] |

| Chryseobacterium aquaticum | - | 4 | - | - | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of Oxolinic Acid against Gram-Positive Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | - | - | - | - | [2] |

| Streptococcus faecalis | - | >5 | - | - | [5] |

| Lactococcus garvieae | - | 1 | - | - | [8] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. A hyphen (-) indicates that the data was not provided in the cited source.

Mechanism of Action: Inhibition of DNA Gyrase

Oxolinic acid, like other quinolone antibiotics, targets the bacterial enzyme DNA gyrase.[3] This enzyme is essential for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Oxolinic acid binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex in a state where the DNA is cleaved.[3] This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.[11] The structural basis of this inhibition involves the interaction of the quinolone with both the DNA and specific residues within the DNA gyrase enzyme.[12][13]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of oxolinic acid.

References

- 1. In vitro susceptibility comparisons and recommendations for oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro investigations with oxolinic acid, a new chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 4. toku-e.com [toku-e.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biochemical Effects of Oxolinic Acid on Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjpath.org.my [mjpath.org.my]

- 8. Assessment of Single-Dose Pharmacokinetics of Oxolinic Acid in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. journals.asm.org [journals.asm.org]

- 11. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxolinic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of oxolinic acid, a first-generation quinolone antibiotic. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Oxolinic acid, with the systematic IUPAC name 5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid, is a synthetic quinolone.[1] Its core structure is a quinolinemonocarboxylic acid featuring an ethyl group at position 1, an oxo group at position 4, a carboxylic acid at position 7, and a fused dioxolo ring at the 5- and 6-positions.[1]

Table 1: Chemical Identifiers for Oxolinic Acid

| Identifier | Value |

| IUPAC Name | 5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid |

| Molecular Formula | C₁₃H₁₁NO₅[1] |

| Molecular Weight | 261.23 g/mol [1] |

| CAS Number | 14698-29-4[1] |

| SMILES String | CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O[3] |

| InChI Key | KYGZCKSPAKDVKC-UHFFFAOYSA-N[3] |

Physicochemical Properties

A summary of the key physicochemical properties of oxolinic acid is presented in the table below.

Table 2: Physicochemical Properties of Oxolinic Acid

| Property | Value |

| Melting Point | 314-316 °C (decomposes)[4] |

| Solubility | Soluble in 0.5 M NaOH (50 mg/mL), sparingly soluble in ethanol, DMSO, and dimethylformamide.[5] |

| pKa | 5.94 ± 0.20 (Predicted)[4] |

| Appearance | White to pale yellow crystalline solid[6] |

Mechanism of Action and Antibacterial Activity

Oxolinic acid exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, recombination, and repair. By forming a complex with the enzyme-DNA intermediate, oxolinic acid traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.

The following diagram illustrates the signaling pathway of oxolinic acid's inhibitory action on DNA gyrase.

Caption: Mechanism of action of oxolinic acid.

Antibacterial Spectrum

Oxolinic acid is primarily active against Gram-negative bacteria and has limited activity against Gram-positive organisms. A summary of its Minimum Inhibitory Concentration (MIC) values against various bacterial species is provided below.

Table 3: Minimum Inhibitory Concentration (MIC) of Oxolinic Acid against Various Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Escherichia coli | 0.06 - 0.25[3] |

| Aeromonas salmonicida | 0.0075 - 0.03[6] |

| Shewanella xiamenensis | 0.25[8] |

| Lactococcus garvieae | 1[8] |

| Chryseobacterium aquaticum | 4[8] |

| Vibrio anguillarum | 0.02 - 0.09[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of oxolinic acid.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Objective: To determine the lowest concentration of oxolinic acid that inhibits the visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Oxolinic acid stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare Oxolinic Acid Dilutions:

-

Aseptically prepare a series of two-fold dilutions of oxolinic acid in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.008 to 128 µg/mL.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Using a multichannel pipettor, add 50 µL of the standardized bacterial inoculum to each well containing the oxolinic acid dilutions and the growth control well. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of oxolinic acid at which there is no visible growth.

-

Caption: Broth microdilution MIC determination workflow.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of oxolinic acid to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Objective: To determine the inhibitory effect of oxolinic acid on the enzymatic activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Oxolinic acid solutions at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the gyrase assay buffer, relaxed plasmid DNA, and the desired concentration of oxolinic acid.

-

Add purified DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of oxolinic acid. The IC₅₀ value can be determined by quantifying the band intensities.

-

Caption: DNA gyrase supercoiling inhibition assay workflow.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of oxolinic acid to inhibit the decatenation of catenated DNA by topoisomerase IV.

Objective: To determine the inhibitory effect of oxolinic acid on the decatenation activity of topoisomerase IV.

Materials:

-

Purified topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA), a network of catenated DNA minicircles

-

Topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)[8]

-

Oxolinic acid solutions at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the topoisomerase IV assay buffer, kDNA, and the desired concentration of oxolinic acid.

-

Add purified topoisomerase IV to start the reaction.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel to separate the decatenated minicircles from the catenated network which remains in the well.

-

-

Visualization and Analysis:

-

Stain the gel and visualize the DNA.

-

Inhibition of decatenation is observed as a decrease in the amount of released minicircles with increasing concentrations of oxolinic acid. The IC₅₀ can be determined from the band intensities.

-

Caption: Topoisomerase IV decatenation assay workflow.

References

- 1. In vitro susceptibility comparisons and recommendations for oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effects of quinolone carboxylic acid derivatives on the ultrastructure of gram-positive and gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profoldin.com [profoldin.com]

- 8. inspiralis.com [inspiralis.com]

Oxolinic Acid: A First-Generation Quinolone Antibiotic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolinic acid, a first-generation quinolone antibiotic, has been a subject of scientific interest due to its distinct antibacterial properties, particularly against Gram-negative bacteria. This technical guide provides a comprehensive overview of oxolinic acid, focusing on its core scientific attributes. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic profiles, and chemical synthesis. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of this foundational antibiotic.

Introduction

Oxolinic acid is a synthetic quinolone antibacterial agent developed in the 1970s.[1][2] As a first-generation quinolone, it laid the groundwork for the development of the broader class of fluoroquinolone antibiotics. Primarily used in veterinary medicine, particularly in aquaculture, it has also seen limited use in human medicine for treating urinary tract infections.[3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[2][3][4][5] This guide delves into the technical details of oxolinic acid, providing a valuable resource for scientific and research applications.

Mechanism of Action

Oxolinic acid exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase (topoisomerase II).[2][3][4][5] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process critical for relieving torsional stress during DNA replication and transcription.

The key steps in the mechanism of action are:

-

Cellular Uptake: Oxolinic acid penetrates the bacterial cell wall and cytoplasmic membrane to reach its intracellular target.

-

Binding to DNA Gyrase: It selectively binds to the A-subunit of the DNA gyrase-DNA complex.[3]

-

Inhibition of Enzyme Activity: This binding event stabilizes the transient double-strand breaks created by DNA gyrase, preventing the re-ligation of the DNA strands.

-

Disruption of DNA Synthesis: The accumulation of these stalled enzyme-DNA complexes leads to the inhibition of DNA replication and transcription, ultimately triggering bacterial cell death.[3]

Mechanism of action of oxolinic acid.

Antibacterial Spectrum

Oxolinic acid is primarily effective against Gram-negative bacteria, with some activity against Gram-positive organisms. Its spectrum is narrower than that of later-generation fluoroquinolones.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Aeromonas salmonicida | 0.0075 - 0.03 | [3] |

| Aeromonas liquefaciens | 0.02 - 0.09 | [3] |

| Vibrio anguillarum | 0.02 - 0.09 | [3] |

| Escherichia coli | 0.06 - 0.25 | [5] |

| Proteus mirabilis | 0.31 (inhibits 94% of strains) | [2] |

| Staphylococcus spp. | Active | [3] |

| Pseudomonas spp. | Less active or inactive | [3] |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of oxolinic acid varies depending on the species and environmental conditions such as water temperature in aquatic animals.

Pharmacokinetic Parameters

| Species | Dose | Route | Cmax | Tmax | t1/2 (elimination) | Bioavailability | Reference |

| Rainbow Trout | 75 mg/kg | Oral | - | 1-6 days (temp dependent) | - | 13.6% | [3] |

| Rainbow Trout | 10 mg/kg | Intravascular | - | - | 69.7 h | - | [3] |

| Atlantic Salmon | 0.5% medicated feed | Oral | 2.1 µg/mL | 24.3 h | 55.4 h | 19.9% | [3] |

| Giant Prawn | 10 mg/kg | Intramuscular | - | - | 4.68 h | - | [3] |

| Lumpfish | 25 mg/kg | Oral | 2.12 µg/mL | 10.3 h | 21 h | - | [6] |

| Human | 750 mg | Oral | 2.7-3.2 µg/mL | 3-4 h | 6-7 h | - | [7] |

Tissue Distribution

In fish, oxolinic acid distributes to various tissues, with the highest concentrations typically found in the bile, liver, and kidney.

| Species | Tissue | Peak Concentration (µg/g) | Reference |

| Lumpfish | Muscle | 4.01 | [6] |

| Lumpfish | Liver | 3.04 | [6] |

| Lumpfish | Head-kidney | 4.68 | [6] |

Toxicity

Oxolinic acid generally exhibits low acute toxicity in adult animals, though it can be more toxic to neonatal animals.

| Species | Route | LD50 | Reference |

| Mouse | Oral | 1890 - >6000 mg/kg | [8] |

| Rat | Oral | 525 - >2000 mg/kg | [7][9] |

| Hamster | Oral | >6000 mg/kg | [7] |

| Dog | Oral | >1000 mg/kg | [7] |

| Neonatal Mouse | Oral | 128 mg/kg | [8] |

| Neonatal Rat | Oral | 573 mg/kg | [8] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of oxolinic acid that inhibits the visible growth of a target bacterium.

-

Preparation of Oxolinic Acid Stock Solution: Prepare a stock solution of oxolinic acid in a suitable solvent (e.g., 0.1 M NaOH) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in sterile broth to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the oxolinic acid stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of oxolinic acid in which no visible bacterial growth (turbidity) is observed.

Workflow for MIC determination.

High-Performance Liquid Chromatography (HPLC) for Oxolinic Acid in Tissue

This protocol describes a method for the quantification of oxolinic acid residues in animal tissues.

-

Sample Preparation: Homogenize a known weight of the tissue sample.

-

Extraction: Extract oxolinic acid from the homogenized tissue using a suitable organic solvent, such as ethyl acetate or a mixture of acetonitrile and metaphosphoric acid. This can be facilitated by vortexing and centrifugation.

-

Clean-up (optional but recommended): Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) to remove interfering substances.

-

Elution: Elute the bound oxolinic acid from the SPE cartridge with an appropriate solvent (e.g., methanol).

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an acidic buffer (e.g., 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Detector: UV or fluorescence detector. For fluorescence detection, an excitation wavelength of 325 nm and an emission wavelength of 365 nm can be used.

-

Quantification: Create a standard curve using known concentrations of oxolinic acid and determine the concentration in the sample by comparing its peak area or height to the standard curve.

-

Synthesis of Oxolinic Acid

The synthesis of oxolinic acid can be achieved through a multi-step process starting from 3,4-methylenedioxyaniline.

Synthesis pathway of oxolinic acid.

A general procedure involves the following steps:

-

Condensation: 3,4-methylenedioxyaniline is reacted with diethyl ethoxymethylenemalonate.

-

Cyclization: The resulting intermediate is heated, often in the presence of a high-boiling point solvent, to induce cyclization, forming the quinolone ring system.

-

Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, typically using a base.

-

N-Alkylation: The nitrogen at position 1 of the quinolone ring is alkylated with an ethyl group, for example, by using ethyl iodide.

Conclusion

Oxolinic acid, as a first-generation quinolone, remains a significant compound for scientific study. Its well-defined mechanism of action, established antibacterial spectrum, and characterized pharmacokinetic properties provide a solid foundation for research in antibiotic development, resistance mechanisms, and veterinary medicine. This technical guide has consolidated key data and methodologies to serve as a practical resource for the scientific community, fostering further exploration and understanding of this important antibacterial agent.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Oxolinic acid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 4. What is Oxolinic Acid used for? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the DNA Synthesis Inhibition Mechanism of Oxolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolinic acid, a first-generation quinolone antibiotic, exerts its antibacterial effects by potently inhibiting bacterial DNA synthesis. This guide delineates the core mechanism of action, focusing on its interaction with essential bacterial enzymes, the resultant impact on DNA topology, and the cellular consequences leading to bacterial cell death. This document provides a comprehensive overview of the biochemical interactions, quantitative inhibitory data, detailed experimental methodologies for studying its effects, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Targeting Bacterial Type II Topoisomerases

Oxolinic acid's primary targets are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and chromosome segregation.

1.1. Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase, composed of GyrA and GyrB subunits, is the primary target of oxolinic acid in many Gram-negative bacteria, such as Escherichia coli.[1] It introduces negative supercoils into the bacterial DNA, a process vital for initiating DNA replication and alleviating the torsional stress that arises from the unwinding of the DNA helix. Topoisomerase IV, a homolog of DNA gyrase with ParC and ParE subunits, is the main target in many Gram-positive bacteria and plays a critical role in decatenating (unlinking) daughter chromosomes following replication.

Oxolinic acid and other quinolones function by binding to the enzyme-DNA complex. This interaction stabilizes a transient state where the DNA is cleaved, forming a ternary drug-enzyme-DNA complex.[2] This "cleavable complex" prevents the re-ligation of the DNA strands, effectively creating double-strand breaks in the bacterial chromosome.

1.2. Consequence of Enzyme Inhibition: DNA Damage and Cell Death

The accumulation of these stabilized cleavable complexes has two major consequences:

-

Inhibition of DNA Replication and Transcription: The presence of the bulky drug-enzyme adduct on the DNA acts as a physical roadblock, halting the progression of replication forks and transcription machinery.

-

Induction of the SOS Response and Cell Death: The generation of double-strand breaks triggers the bacterial SOS response, a global DNA damage repair system.[3][4][5] However, when the damage is extensive, this repair system is overwhelmed, leading to chromosomal fragmentation and ultimately, programmed cell death.

The following diagram illustrates the core mechanism of oxolinic acid's action:

Quantitative Data on Oxolinic Acid Activity

The inhibitory potency of oxolinic acid can be quantified through various in vitro assays. The following tables summarize key quantitative data for oxolinic acid against common bacterial species and their topoisomerases.

Table 1: Minimum Inhibitory Concentrations (MIC) of Oxolinic Acid

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.12 | [6] |

| Escherichia coli | Clinical Isolates | 0.06 - 0.25 | [7] |

| Pseudomonas aeruginosa | Multiple Strains | 1 - >128 | |

| Staphylococcus aureus | ATCC 25923 | 4 | |

| Aeromonas salmonicida | 28 isolates | 0.06 - 15 | [8] |

| Shewanella xiamenensis | 0.25 | [9] | |

| Lactococcus garvieae | 1 | [9] | |

| Chryseobacterium aquaticum | 4 | [9] |

Table 2: In Vitro Inhibition of DNA Gyrase by Oxolinic Acid

| Enzyme Source | Assay Type | IC50 (µM) | Reference |

| Escherichia coli | Supercoiling | ~10 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DNA synthesis inhibition mechanism of oxolinic acid.

3.1. Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Workflow Diagram:

Protocol:

-

Preparation of Media and Reagents:

-

Prepare sterile Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

-

Prepare a stock solution of oxolinic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M NaOH) and sterilize by filtration.

-

-

Serial Dilutions:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the oxolinic acid stock solution in MHB to achieve a range of desired concentrations.

-

Include a positive control well (MHB with bacteria, no drug) and a negative control well (MHB only).

-

-

Inoculum Preparation:

-

From a fresh overnight culture of the test bacterium on an appropriate agar plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted oxolinic acid and the positive control well.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of oxolinic acid at which there is no visible bacterial growth.

-

3.2. DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA and the inhibition of this activity by compounds like oxolinic acid.

Protocol:

-

Reaction Mixture Preparation (on ice):

-

Prepare a reaction mixture containing:

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl2

-

2 mM DTT

-

1.8 mM spermidine

-

1 mM ATP

-

6.5% (w/v) glycerol

-

0.1 mg/mL albumin

-

1 µg relaxed pBR322 DNA

-

-

Prepare dilutions of oxolinic acid in the reaction buffer.

-

-

Enzyme Reaction:

-

Add E. coli DNA gyrase (e.g., 1 unit) to the reaction mixture.

-

Incubate at 37°C for 1 hour.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 37°C for 30 minutes.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light. The conversion of relaxed DNA to supercoiled DNA will be observed, and the inhibition by oxolinic acid will be evident by the reduction in supercoiled DNA.

-

3.3. DNA Cleavage Assay

This assay detects the formation of the drug-stabilized cleavable complex.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 10 mM DTT, 100 mM KCl, 50 µg/mL BSA)

-

0.5 µg supercoiled pBR322 DNA

-

Various concentrations of oxolinic acid.

-

-

Add E. coli DNA gyrase (e.g., 10 units). Note that cleavage assays often require more enzyme than supercoiling assays.[10]

-

-

Incubation:

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Revealing the Cleavage:

-

Add SDS to a final concentration of 0.2% and proteinase K to 0.1 mg/mL.

-

Incubate at 37°C for another 30 minutes to digest the protein component of the complex, revealing the DNA breaks.

-

-

Analysis:

-

Analyze the DNA by electrophoresis on a 1% agarose gel.

-

Stain with ethidium bromide and visualize. The presence of linearized plasmid DNA indicates the formation of the cleavable complex induced by oxolinic acid.

-

Signaling Pathways and Logical Relationships

4.1. Oxolinic Acid-Induced SOS Response

The DNA damage caused by oxolinic acid triggers the SOS response, a complex regulatory network aimed at repairing the damage. The following diagram illustrates the key steps in this pathway.

Conclusion

Oxolinic acid's mechanism of inhibiting DNA synthesis is a well-defined process involving the specific targeting of bacterial type II topoisomerases. By stabilizing a cleavable enzyme-DNA complex, it introduces lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this class of antibiotics and to develop novel strategies to combat bacterial infections. The visualization of the core mechanism and the induced SOS response pathway provides a clear and concise understanding of the complex molecular events triggered by oxolinic acid.

References

- 1. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 2. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The SOS response promotes qnrB quinolone-resistance determinant expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid bacterial antibiotic susceptibility test based on simple surface-enhanced Raman spectroscopic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of Single-Dose Pharmacokinetics of Oxolinic Acid in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inspiralis.com [inspiralis.com]

An In-depth Technical Guide to the Target Enzymes of Oxolinic Acid in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary molecular targets of oxolinic acid, a first-generation quinolone antibiotic. It details the mechanism of action, quantitative inhibition data, downstream cellular consequences, and key experimental protocols for studying these interactions.

Introduction

Oxolinic acid is a synthetic quinolone antibacterial agent developed in the 1970s.[1] As a member of the first generation of quinolones, it has been primarily utilized in treating urinary tract infections caused by Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA topology, leading to a potent bactericidal effect.[1] Understanding the specific interactions between oxolinic acid and its target enzymes is crucial for antibacterial drug research and development, particularly in the context of overcoming antibiotic resistance.

Primary Target Enzymes

The bactericidal activity of oxolinic acid and other quinolones stems from their interaction with two specific types of bacterial type II topoisomerases: DNA Gyrase and Topoisomerase IV.[3][4]

-

DNA Gyrase (Topoisomerase II) : This enzyme is essential in most bacteria and is responsible for introducing negative supercoils into double-stranded DNA, a process critical for compacting the bacterial chromosome and facilitating DNA replication and transcription.[1][5] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[6] In Gram-negative bacteria, DNA gyrase is considered the primary target of oxolinic acid.[1][3]

-

Topoisomerase IV : This enzyme is a homolog of DNA gyrase, composed of two ParC and two ParE subunits (C₂E₂), which are analogous to GyrA and GyrB, respectively.[7] The primary function of Topoisomerase IV is the decatenation (unlinking) of interlinked daughter chromosomes following DNA replication, a critical step for proper cell division.[4] While DNA gyrase is the main target in Gram-negative species, Topoisomerase IV is often the primary target for many quinolones in Gram-positive bacteria, such as Staphylococcus aureus.[8][9] Oxolinic acid has demonstrated a preference for Topoisomerase IV in some species like Streptococcus pneumoniae.[10]

Mechanism of Action

Oxolinic acid exerts its bactericidal effect not by simple enzymatic inhibition, but by converting its target enzymes into cellular poisons. The key event is the stabilization of a covalent enzyme-DNA intermediate, known as the cleavage complex.[4][11]

The process unfolds as follows:

-

Binding : The topoisomerase (either DNA gyrase or Topoisomerase IV) binds to the bacterial DNA and creates a transient double-strand break to manage DNA topology.[6]

-

Complex Trapping : Oxolinic acid intercalates into the DNA at the site of the break and binds to both the DNA and the enzyme's A (or C) subunit.[5][11] This action traps the enzyme in its cleavage-competent state, forming a stable ternary drug-enzyme-DNA complex.[4][11]

-

Inhibition of Re-ligation : The presence of the drug prevents the enzyme from re-ligating the broken DNA strands.[3]

-

DNA Damage : When a replication fork collides with this stabilized cleavage complex, the transient double-strand break is converted into a permanent and lethal DNA lesion.[8]

-

Cell Death : The accumulation of these double-strand breaks triggers a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately leading to bacterial cell death.[1]

Quantitative Analysis of Enzyme Inhibition

The potency of oxolinic acid can be quantified through in vitro enzyme inhibition assays (IC₅₀) and whole-cell antibacterial activity assays (Minimum Inhibitory Concentration, MIC).

Table 1: In Vitro Enzyme Inhibition by Oxolinic Acid

| Target Enzyme | Bacterial Species | IC₅₀ (50% Inhibitory Conc.) | Notes |

| DNA Gyrase | Escherichia coli | > 30 µM | Value indicates low potency in purified enzyme assays compared to newer fluoroquinolones.[12][13] |

| Topoisomerase IV | Streptococcus pneumoniae | Not Determined | Exhibits a 2- to 50-fold higher preference for inhibiting Topoisomerase IV over DNA gyrase in this species.[10] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Oxolinic Acid

| Bacterial Species | MIC Range (µg/mL) |

| Escherichia coli | 0.06 - 0.25 |

| Proteus mirabilis | Sensitive (value not specified) |

| Klebsiella sp. | Sensitive (value not specified) |

| Staphylococcus aureus | Generally less susceptible |

Downstream Cellular Effects: The SOS Response

The DNA damage caused by oxolinic acid-stabilized cleavage complexes is a potent inducer of the bacterial SOS response , a global stress response network.[4]

-

Signal Recognition : Double-strand breaks are processed by the RecBCD enzyme complex, generating single-stranded DNA (ssDNA).[14]

-

RecA Activation : The RecA protein polymerizes on these ssDNA fragments, forming a nucleoprotein filament. This activated RecA* complex acts as a co-protease.[10]

-

LexA Cleavage : The RecA* filament stimulates the autocatalytic cleavage of the LexA repressor protein.[10][14]

-

Gene Expression : In its intact form, LexA represses the transcription of over 40 genes involved in DNA repair and cell cycle control. Once LexA is cleaved, these genes are derepressed.[15]

-

Cellular Response : The expression of SOS genes leads to two major outcomes: activation of DNA repair pathways (e.g., nucleotide excision repair, recombination) and inhibition of cell division (mediated by the SulA protein), which provides time for the cell to repair its DNA.[15]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the activity of oxolinic acid against its target enzymes.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular plasmid DNA by DNA gyrase.

Methodology:

-

Reaction Setup : On ice, prepare a master mix containing 1x Gyrase Reaction Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and ~0.5 µg of relaxed plasmid DNA (e.g., pBR322).[16]

-

Inhibitor Addition : Aliquot the master mix into microcentrifuge tubes. Add varying concentrations of oxolinic acid (dissolved in a suitable solvent like DMSO or dilute NaOH) to the test tubes. Add solvent only to the positive (enzyme, no inhibitor) and negative (no enzyme) control tubes.

-

Enzyme Addition : Add a predetermined amount of purified DNA gyrase (e.g., 1 Unit, the amount required to fully supercoil the DNA substrate under control conditions) to all tubes except the negative control.[16]

-

Incubation : Incubate all reaction tubes at 37°C for 30-60 minutes.[16]

-

Reaction Termination : Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[17]

-

Gel Electrophoresis : Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 70-90V) for several hours to resolve the different DNA topoisomers.[18]

-

Visualization : Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe), destain, and visualize under UV light. The supercoiled DNA band will migrate faster than the relaxed DNA band. Inhibition is observed as a decrease in the intensity of the supercoiled band and an increase in the relaxed band with increasing inhibitor concentration.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles.

Methodology:

-

Reaction Setup : On ice, prepare a master mix containing 1x Topo IV Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM Potassium Glutamate, 10 mM MgCl₂, 1 mM DTT) and 1 mM ATP.[8]

-

Substrate & Inhibitor : Aliquot the mix into tubes. Add ~200 ng of kDNA substrate to each tube, followed by varying concentrations of oxolinic acid or solvent control.

-

Enzyme Addition : Add a predetermined amount of purified Topoisomerase IV (e.g., 1 Unit, sufficient to decatenate the kDNA) to all tubes except the negative control.[8]

-

Incubation : Incubate all tubes at 37°C for 30 minutes.[8]

-

Reaction Termination & Cleanup : Stop the reaction with a stop buffer/loading dye. To remove the enzyme, perform a chloroform/isoamyl alcohol (24:1) extraction, vortex, and centrifuge briefly.[8]

-

Gel Electrophoresis : Load the aqueous (upper) phase onto a 1% agarose gel.[8]

-

Visualization : Stain and visualize as described previously. Catenated kDNA remains in the loading well, while the released, decatenated DNA minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of released minicircles.

Quinolone-Induced DNA Cleavage Assay

This assay detects the formation of the stabilized drug-enzyme-DNA ternary complex. It measures the conversion of supercoiled plasmid DNA into linear DNA, which occurs when the enzyme is denatured.

Methodology:

-

Reaction Setup : On ice, prepare a reaction mix in tubes containing 1x Cleavage Reaction Buffer (similar to gyrase buffer, but ATP is often omitted as it's not required for quinolone-induced cleavage), ~0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of oxolinic acid.[6]

-

Enzyme Addition : Add a higher concentration of DNA gyrase or Topoisomerase IV than used in activity assays (e.g., 5-10 fold more) to form a sufficient number of complexes.[6]

-

Complex Formation : Incubate at 37°C for 30-60 minutes to allow the ternary complex to form.[6]

-

Enzyme Denaturation : Add 0.2% SDS and ~0.1 mg/mL Proteinase K. The SDS denatures the enzyme subunits, revealing the DNA breaks, and the Proteinase K digests the covalently attached protein.[6]

-

Incubation : Incubate for an additional 30 minutes at 37-45°C.[3][6]

-

Gel Electrophoresis : Load samples onto a 1% agarose gel.

-

Visualization : Stain and visualize. The appearance of a linear DNA band (migrating slower than supercoiled DNA) indicates that the drug stabilized a cleavage complex. The intensity of this band typically increases with higher drug concentrations.

Conclusion

Oxolinic acid targets the bacterial type II topoisomerases, DNA gyrase and Topoisomerase IV, through a poison-based mechanism that stabilizes a DNA cleavage complex. This action leads to the formation of lethal double-strand breaks, inhibition of essential cellular processes, and the induction of the SOS DNA damage response. While less potent than modern fluoroquinolones, the study of oxolinic acid provides a fundamental model for understanding quinolone action and the intricate biology of bacterial DNA replication and repair. The experimental protocols outlined herein form the basis for the continued evaluation of novel topoisomerase inhibitors in the ongoing search for new antibacterial agents.

References

- 1. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 2. Oxolinic acid | Dopamine Receptor | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 3. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Login | Universität Tübingen [uni-tuebingen.de]

- 5. pnas.org [pnas.org]

- 6. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 14. dna gyrase inhibition: Topics by Science.gov [science.gov]

- 15. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

Oxolinic Acid: A Quinolone Antibiotic with Dopamine Reuptake Inhibitory Properties

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Oxolinic acid, a quinolone antibiotic primarily known for its inhibition of bacterial DNA gyrase, has demonstrated significant activity as a dopamine reuptake inhibitor (DRI). This document provides an in-depth technical overview of the research characterizing oxolinic acid's effects on the dopamine transporter (DAT). It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying neurochemical pathways and experimental workflows. This information is intended to serve as a comprehensive resource for researchers in neuropharmacology, medicinal chemistry, and drug development who are exploring the potential of non-classical scaffolds for dopamine transporter modulation.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. The DAT is a well-established target for therapeutic agents used in the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression, as well as a primary site of action for psychostimulants like cocaine and amphetamine.

Oxolinic acid, a synthetic quinolone antibiotic developed in the 1970s, has emerged as an interesting pharmacological tool due to its unexpected inhibitory effects on the dopamine transporter.[1] Research has provided both neurochemical and behavioral evidence supporting its action as a dopamine reuptake inhibitor.[2] This whitepaper consolidates the key findings and methodologies from this research to facilitate further investigation into oxolinic acid and its analogs as potential modulators of dopaminergic systems.

Quantitative Data on Dopamine Reuptake Inhibition

The inhibitory activity of oxolinic acid on the dopamine transporter has been quantified through in vitro and in vivo studies. The key quantitative findings are summarized in the table below for clear comparison.

| Parameter | Value/Effect | Species | Tissue/Preparation | Assay Type | Reference |

| IC₅₀ | 4.3 ± 0.6 x 10⁻⁶ M | Rat | Striatal Synaptosomes | ³H-Dopamine Uptake Inhibition | [2] |

| In Vivo Binding | ~50% reduction in specific binding | Mouse | Striatum | [³H]WIN 35,428 Binding | [2] |

| Effective Dose (Locomotor Activity) | 32 mg/kg (i.p.) | Mouse | Whole Animal | Behavioral Assay | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on oxolinic acid's dopamine reuptake inhibitory activity.

³H-Dopamine Uptake Assay in Rat Striatal Synaptosomes

This in vitro assay is used to determine the potency of a compound in inhibiting the reuptake of dopamine into presynaptic terminals.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of oxolinic acid for dopamine uptake.

Materials:

-

Male Wistar rats

-

Sucrose solution (0.32 M)

-

Krebs-Ringer phosphate buffer (pH 7.4)

-

[³H]Dopamine

-

Oxolinic acid

-

Dopamine transporter blockers for defining non-specific uptake (e.g., GBR 12909)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Homogenizer

-

Centrifuge

Protocol:

-

Synaptosome Preparation:

-

Euthanize male Wistar rats and rapidly dissect the striata on ice.

-

Homogenize the striatal tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Ringer phosphate buffer.

-

-

Dopamine Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of oxolinic acid or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.

-

Allow the reaction to proceed for a short duration (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

-

Determine non-specific uptake in parallel incubations containing a known potent dopamine uptake inhibitor (e.g., 1 µM GBR12909).[3]

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the oxolinic acid concentration.

-

Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.

-

In Vivo [³H]WIN 35,428 Binding Assay in Mice

This in vivo assay assesses the ability of a test compound to occupy the dopamine transporter in the living brain.

Objective: To determine the in vivo occupancy of the dopamine transporter by oxolinic acid.

Materials:

-

Male mice

-

Oxolinic acid

-

[³H]WIN 35,428 (a radiolabeled cocaine analog that binds to DAT)

-

Saline solution

-

Dissection tools

-

Gamma counter or liquid scintillation counter

Protocol:

-

Drug Administration:

-

Tissue Collection:

-

At the time of peak brain radioligand accumulation (typically 30-60 minutes post-injection of [³H]WIN 35,428), euthanize the mice.[4]

-

Rapidly dissect the brain, isolating the striatum and a reference region with low DAT density (e.g., cerebellum).

-

-

Radioactivity Measurement:

-

Weigh the tissue samples.

-

Homogenize the tissues and measure the radioactivity using a gamma counter or liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the radioactivity in the reference region (cerebellum) from that in the target region (striatum).

-

Compare the specific binding in the oxolinic acid-treated group to the vehicle-treated group to determine the percentage of DAT occupancy.

-

Locomotor Activity Test in Mice

This behavioral assay is used to assess the stimulant or depressant effects of a compound on spontaneous movement.

Objective: To evaluate the effect of oxolinic acid on spontaneous locomotor activity.

Materials:

-

Male mice

-

Oxolinic acid

-

Vehicle (e.g., saline)

-

Locomotor activity chambers equipped with infrared beams or video tracking software.[5]

Protocol:

-

Acclimation:

-

Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[5]

-

Allow the mice to explore the locomotor activity chambers for a set period (e.g., 30 minutes) on a day prior to testing to reduce novelty-induced hyperactivity.

-

-

Testing:

-

Administer oxolinic acid at various doses (e.g., up to 128 mg/kg) or vehicle via i.p. injection.[2]

-

Immediately place each mouse into an individual locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.

-

Compare the activity levels of the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Reserpine-Induced Akinesia Reversal Assay

This behavioral model is used to differentiate between dopamine releasing agents and dopamine reuptake inhibitors.

Objective: To determine if oxolinic acid can reverse the motor deficits induced by dopamine depletion.

Materials:

-

Male mice

-

Reserpine

-

Oxolinic acid

-

Positive control (e.g., dexamphetamine)

-

Vehicle (e.g., saline)

-

A method for assessing akinesia (e.g., bar test for catalepsy or open field for locomotor activity).[6]

Protocol:

-

Induction of Akinesia:

-

Administer reserpine (e.g., 4 mg/kg, s.c.) to the mice 18 hours prior to testing to deplete vesicular dopamine stores.[2]

-

-

Testing:

-

Confirm the akinetic state of the reserpine-treated mice.

-

Administer oxolinic acid (e.g., 32 mg/kg, i.p.), a positive control (e.g., dexamphetamine, 2 mg/kg, s.c.), or vehicle.[2]

-

Assess locomotor activity or catalepsy at set time points after drug administration.

-

-

Data Analysis:

-

Compare the motor activity or catalepsy scores of the oxolinic acid-treated group to the vehicle and positive control groups. A lack of reversal of akinesia by oxolinic acid, in contrast to the reversal by dexamphetamine, suggests a mechanism dependent on the presence of synaptic dopamine (i.e., reuptake inhibition rather than release).[2]

-

Visualizations of Pathways and Workflows

Dopamine Reuptake Signaling Pathway and Inhibition by Oxolinic Acid

The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter (DAT) and the proposed site of action for oxolinic acid.

Caption: Dopamine reuptake pathway and inhibition by oxolinic acid.

Experimental Workflow for ³H-Dopamine Uptake Assay

This diagram outlines the key steps in the in vitro ³H-dopamine uptake assay.

Caption: Workflow for the ³H-dopamine uptake assay.

Logical Relationship of Behavioral Assays

This diagram illustrates the logical flow and interpretation of the behavioral experiments conducted with oxolinic acid.

Caption: Logical flow of behavioral experiments on oxolinic acid.

Conclusion